2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQMMALYMVQEG-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Sulfides.
Substitution: : Substituted pyrimidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.
Mechanism of Action
The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Core Modifications
Quinazolin-4-one Derivatives ()
The compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide shares a sulfonamide group and styryl moiety with the target compound but differs in its core structure. However, the quinazolinone’s fused aromatic system may reduce solubility.
Thieno[3,2-d]pyrimidine Derivatives ()
The patent compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine features a thienopyrimidine core, which adds a sulfur atom and fused thiophene ring. This modification increases molecular weight (494.19 g/mol) and may alter electronic properties.
Comparative Data Table
*Estimated based on structural similarity.
Key Observations
Core Flexibility vs. Quinazolinone’s fused ring system may enhance target binding but could limit metabolic stability.
Sulfonamide Group Variations :
- The styryl-sulfonamide group in the target compound introduces extended conjugation, which may improve interactions with hydrophobic enzyme pockets.
- Methanesulfonyl groups (as in the patent compound) are smaller and more electron-withdrawing, possibly altering binding kinetics.
Biological Activity: The quinazolinone derivative’s COX-2 inhibition highlights the importance of sulfonamide positioning and aromatic systems in enzyme targeting. The target compound’s piperazine-linked sulfonamide may offer a novel binding mode.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with substituted piperazines and pyrimidine precursors. Key steps include:
- Sulfonylation: Introducing the sulfonyl group to the piperazine ring under anhydrous conditions using reagents like sulfonyl chlorides (e.g., (E)-2-phenylethenylsulfonyl chloride) .
- Coupling Reactions: Linking the sulfonylpiperazine moiety to the pyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling. Temperature control (60–100°C) and solvents like DMF or THF are critical .
- Purification: Column chromatography or recrystallization ensures high purity (>95%).
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Key Considerations | References |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride, base (e.g., Et₃N) | Anhydrous environment, 0–5°C | |
| Pyrimidine Coupling | Pd(PPh₃)₄, DMF, 80°C | Oxygen-free atmosphere | |
| Final Purification | Silica gel chromatography (EtOAc/hexane) | Gradient elution for optimal separation |
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer: Structural validation requires a combination of techniques:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at pyrimidine C2, sulfonylpiperazine linkage). Chemical shifts for aromatic protons typically appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 413.15) .
- Crystallography: Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For example, the (E)-configuration of the styryl sulfonyl group can be confirmed via C=C bond geometry .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving sulfonylpiperazine-pyrimidine derivatives?
Methodological Answer: Contradictions may arise due to variations in assay conditions, compound purity, or structural analogs. Mitigation strategies include:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Meta-Analysis: Compare data from structurally related compounds (e.g., fluorophenyl or chlorophenyl variants) to identify trends in activity .
- Purity Validation: Use HPLC (>99% purity) and elemental analysis to rule out impurities as confounding factors .
Example: A study on a fluorophenyl analog showed 10-fold higher receptor affinity than the parent compound, highlighting the impact of halogen substituents .
Q. How do molecular modifications at the sulfonylpiperazine moiety affect the compound's interaction with biological targets?
Methodological Answer: Modifications alter steric/electronic properties, influencing target binding:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance sulfonyl group polarity, improving interactions with charged receptor residues (e.g., kinase ATP-binding pockets) .
- Bulkier Groups (e.g., biphenyl): May reduce binding affinity due to steric hindrance but improve selectivity .
- Methodology:
- Molecular Docking: Predict binding modes using software like AutoDock Vina. For example, a 4-fluorophenyl group increases π-π stacking with tyrosine residues .
- Enzyme Assays: Measure IC₅₀ values to quantify inhibition potency (e.g., against PI3K or EGFR kinases) .
Q. Table 2: Impact of Substituents on Biological Activity
| Modification | Target (Example) | Observed Effect | References |
|---|---|---|---|
| 4-Fluorophenyl | Kinase X | 3× higher inhibition vs. parent | |
| Biphenyl | Receptor Y | Reduced off-target binding |
Q. What advanced computational methods are used to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction: Tools like SwissADME estimate parameters:
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations to evaluate target residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
